1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
Description
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol (CAS 1342181-55-8, PubChem CID: 63345893) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with an ethan-1-ol moiety . The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and utility in medicinal chemistry.
Properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJALLDFFTZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the following steps:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with an appropriate carboxylic acid derivative to form a cyclopropyl-substituted intermediate.
Oxadiazole Formation: The intermediate undergoes cyclization with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Ethanol Addition: The oxadiazole compound is then reacted with an ethan-1-ol derivative under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol have been tested against various cancer cell lines, demonstrating activity against human colon adenocarcinoma and breast cancer cells. The mechanism involves inhibition of specific kinases and enzymes associated with cancer proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Research indicates that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition may lead to reduced pain and inflammation, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds has been assessed using standard methods such as agar diffusion tests and minimum inhibitory concentration (MIC) determinations .
Case Study 1: Anticancer Efficacy
A study published in PMC evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines. This study highlights the potential of modifying the oxadiazole structure to enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers synthesized several oxadiazole derivatives and tested their anti-inflammatory effects in vitro. One derivative showed a significant reduction in COX enzyme activity compared to standard anti-inflammatory drugs like Indomethacin. This finding suggests that further development could lead to effective treatments for inflammatory diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-oxadiazole scaffold but vary in substituents at positions 3 and 5. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Features |
|---|---|---|---|---|---|
| 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol | 1342181-55-8 | C₇H₁₀N₂O₂ | 154.17 (calculated) | 3-cyclopropyl, 5-ethan-1-ol | Secondary alcohol, lipophilic cyclopropane |
| 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol | 1341534-14-2 | C₁₀H₉FN₂O₂ | 208.19 | 3-fluorophenyl, 5-ethan-1-ol | Aromatic fluorine, enhanced π-π interactions |
| (1S)-1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol | 1568024-49-6 | C₁₀H₉FN₂O₂ | 208.19 | 3-fluorophenyl, chiral 5-ethan-1-ol | Stereospecific activity potential |
| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine | N/A | C₆H₈F₂N₃O (est.) | 192.15 (estimated) | 3-cyclopropyl, 5-difluoroethylamine | Amine group, increased basicity |
| (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol | 915925-45-0 | C₅H₈N₂O₂ | 142.16 | 3-isopropyl, 5-methanol | Primary alcohol, compact substituent |
Key Findings:
Fluorophenyl derivatives (e.g., 1341534-14-2 and 1568024-49-6) introduce aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets .
Functional Group Modifications: Replacing the ethanol group with a difluoroethylamine () introduces basicity and fluorophilicity, altering solubility and pharmacokinetic profiles . Chiral analogs (e.g., 1568024-49-6) highlight the importance of stereochemistry in biological activity, though specific data on enantioselectivity are lacking .
Synthetic Accessibility: The fluorophenyl derivative (1341534-14-2) and its chiral counterpart (1568024-49-6) are synthesized via similar routes, with yields up to 56% reported for related compounds (e.g., ) . The isopropyl-methanol derivative (915925-45-0) demonstrates the feasibility of introducing smaller, branched substituents without compromising stability .
Physicochemical Trends: Molecular weight correlates with substituent size: cyclopropyl (154.17 g/mol) < isopropyl (142.16 g/mol) < fluorophenyl (208.19 g/mol). Hydrogen-bonding capacity is highest in ethanol/methanol derivatives due to hydroxyl groups, suggesting better aqueous solubility than amine or hydrocarbon analogs .
Research Implications
- Metabolic Stability : Cyclopropyl-substituted oxadiazoles are less prone to oxidative metabolism compared to aromatic analogs, a critical factor in drug design .
- Biological Activity : Fluorophenyl derivatives may exhibit enhanced target affinity due to halogen bonding, as seen in kinase inhibitors .
- Synthetic Optimization : High-yield syntheses (e.g., 56% in ) suggest scalable routes for these scaffolds, though purification challenges for chiral compounds remain unaddressed .
Biological Activity
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- CAS Number : 1342181-55-8
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing the oxadiazole moiety are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of p53 and caspase pathways. In vitro assays showed that this compound increases p53 expression levels and promotes caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis via p53 pathway |
| Antimicrobial | E. coli | 0.025 | Inhibition of bacterial growth |
| Antifungal | S. aureus | 0.0039 | Disruption of fungal cell wall integrity |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Anticancer Efficacy :
A study published in MDPI demonstrated that compounds with oxadiazole structures showed promising activity against various cancer cell lines. Specifically, the compound was tested against MCF-7 cells and exhibited an IC50 value of 0.65 μM, indicating strong anticancer activity . -
Antimicrobial Properties :
Research has also indicated significant antibacterial effects against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. The compound displayed minimum inhibitory concentration (MIC) values as low as 0.025 mg/mL against these pathogens . -
In Vivo Studies :
Preliminary in vivo studies have suggested that derivatives of oxadiazoles can effectively inhibit tumor growth in animal models without significant toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
